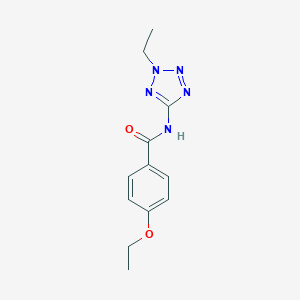
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide, also known as MNPS, is a chemical compound that has been widely used in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects.
Wirkmechanismus
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide acts as an inhibitor of carbonic anhydrase by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, which is essential for various physiological processes. By inhibiting carbonic anhydrase, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide disrupts the acid-base balance of the cell, leading to various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by targeting carbonic anhydrase IX. 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has also been found to affect the acid-base balance of the cell, leading to changes in respiration and ion transport. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been shown to have anti-inflammatory effects and has been used to study the role of carbonic anhydrase in inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has several advantages as a tool for scientific research. It is a highly specific inhibitor of carbonic anhydrase IX and has been found to be effective in inhibiting the growth of cancer cells. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been found to have anti-inflammatory effects, making it useful for studying the role of inflammation in various biological processes. However, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has some limitations as well. It is a sulfonamide derivative, which may limit its use in certain experiments. Additionally, 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has not been extensively studied in vivo, which may limit its potential applications.
Zukünftige Richtungen
For 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide include the development of analogs and the exploration of its potential applications in other biological processes.
Synthesemethoden
The synthesis of 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide involves the reaction between 5-methyl-2-nitroaniline and 4-methylbenzenesulfonyl chloride. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The product is then purified using column chromatography to obtain pure 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has been widely used in scientific research as a tool to study various biological processes. It has been found to be an effective inhibitor of carbonic anhydrase IX, which is a protein that is overexpressed in various types of cancer. 4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide has also been used to study the role of carbonic anhydrase in various physiological processes such as acid-base balance, respiration, and ion transport.
Eigenschaften
Produktname |
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide |
|---|---|
Molekularformel |
C14H14N2O4S |
Molekulargewicht |
306.34 g/mol |
IUPAC-Name |
4-methyl-N-(5-methyl-2-nitrophenyl)benzenesulfonamide |
InChI |
InChI=1S/C14H14N2O4S/c1-10-3-6-12(7-4-10)21(19,20)15-13-9-11(2)5-8-14(13)16(17)18/h3-9,15H,1-2H3 |
InChI-Schlüssel |
UXGMMQXTYNJRBG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(4-benzoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B239737.png)

![2-(4-chloro-3-methylphenoxy)-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B239744.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![2-bromo-N-[4-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B239752.png)
![N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B239754.png)
![N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}-2-(2-methylphenoxy)acetamide](/img/structure/B239755.png)
![N-[4-(4-methylpiperazin-1-yl)phenyl]-2-phenoxyacetamide](/img/structure/B239757.png)
![2-(3,5-dimethylphenoxy)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B239760.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-chlorobenzamide](/img/structure/B239762.png)
![4-fluoro-N-[4-(4-methylpiperidin-1-yl)phenyl]benzamide](/img/structure/B239765.png)